2-Methyl-5-(trifluoromethyl)pyridin-3-amine
Overview
Description
2-Methyl-5-(trifluoromethyl)pyridin-3-amine is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group at the second position, a trifluoromethyl group at the fifth position, and an amine group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)pyridin-3-amine typically involves multi-step processes. One common method includes the trifluoromethylation of a pyridine derivative. This can be achieved through aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation .
Industrial Production Methods: Industrial production often relies on the assembly of pyridine from a trifluoromethyl-containing building block or the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . These methods are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Methyl-5-(trifluoromethyl)pyridin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic properties, particularly in drug design and development.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-5-(trifluoromethyl)pyridin-3-amine exerts its effects involves interactions with specific molecular targets. For instance, it may bind to receptor tyrosine kinases, leading to contact-dependent bidirectional signaling into neighboring cells . This interaction can modulate various cellular pathways and biological processes.
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Hydroxy-5-(trifluoromethyl)pyridine
- 5-(Trifluoromethyl)-2H-pyrazol-3-ylamine
Comparison: 2-Methyl-5-(trifluoromethyl)pyridin-3-amine is unique due to the presence of both a methyl group and an amine group on the pyridine ring, which can significantly influence its reactivity and interaction with biological targets. In contrast, similar compounds like 2-Chloro-5-(trifluoromethyl)pyridine and 2-Hydroxy-5-(trifluoromethyl)pyridine have different substituents that alter their chemical and biological properties .
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)pyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-6(11)2-5(3-12-4)7(8,9)10/h2-3H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCJKWOZRCRSAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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